Product packaging for Pyridin-4-olate 1-oxide(Cat. No.:)

Pyridin-4-olate 1-oxide

Cat. No.: B372465
M. Wt: 110.09g/mol
InChI Key: BOSIVZUJRLUZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-olate 1-oxide is a fundamental chemical entity in organic and medicinal chemistry research, valued for its role as a versatile synthetic intermediate. This compound is part of the pyridine N-oxide family, which are known to activate the pyridine ring toward electrophilic substitution, facilitating reactions such as nitration and chlorination at the 2- and 4-positions . The N-oxide functionality can later be removed to yield the desired substituted pyridine, making it a powerful tool in heterocyclic chemistry for constructing complex molecules . Researchers utilize pyridine N-oxides in the synthesis of various pharmaceuticals and agrochemicals . For example, N-oxides of substituted pyridines serve as key precursors in the synthesis of drugs like omeprazole and the fungicide zinc pyrithione . While pyridine N-oxides are uncommon in nature, some derivatives have been isolated from biological sources, highlighting their relevance in chemical biology studies . Safety Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Please consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NO2- B372465 Pyridin-4-olate 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NO2-

Molecular Weight

110.09g/mol

IUPAC Name

1-oxidopyridin-4-one

InChI

InChI=1S/C5H4NO2/c7-5-1-3-6(8)4-2-5/h1-4H/q-1

InChI Key

BOSIVZUJRLUZOD-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=O)[O-]

Canonical SMILES

C1=CN(C=CC1=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Pyridin-4-olate (B372684) 1-oxide and its Derivatives

Established synthetic strategies for producing pyridin-4-olate 1-oxide and related compounds are crucial for their application in various fields of chemical research. These routes often begin with a pyridine (B92270) precursor, which then undergoes specific chemical transformations to yield the target molecule.

Oxidation of Pyridine Precursors

The direct oxidation of pyridine and its derivatives is a fundamental and widely employed method for the synthesis of pyridine N-oxides. wikipedia.org This transformation introduces an oxygen atom onto the nitrogen of the pyridine ring, a critical step in forming this compound. The choice of oxidizing agent and reaction conditions can be tailored to the specific pyridine precursor being used.

Peroxy acids are a class of effective oxidizing agents for the N-oxidation of pyridines. wikipedia.org Their reactivity and selectivity make them suitable for a range of pyridine substrates. Commonly used peroxy acids in this context include peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), peroxybenzoic acid, and monoperphthalic acid. orgsyn.orgtandfonline.com

The reaction with m-chloroperoxybenzoic acid (m-CPBA) is a frequently utilized method. For instance, the oxidation of 4-substituted pyridines, such as 4-methylpyridine (B42270), 4-cyanopyridine (B195900), and 4-nitropyridine (B72724), with m-CPBA in a solvent like dichloromethane (B109758) at temperatures ranging from 0 to 25°C, has been shown to produce the corresponding pyridine-N-oxides in high yields. google.com The process is often straightforward, with the product being isolated after a simple workup procedure. google.comacs.org

Peracetic acid , often generated in situ from hydrogen peroxide and acetic acid, is another common reagent for this transformation. orgsyn.orgtandfonline.com The reaction of pyridine with 40% peracetic acid, for example, can be conducted at elevated temperatures to afford pyridine-N-oxide. orgsyn.org Similarly, peroxybenzoic acid , first used by Meisenheimer, and monoperphthalic acid are also effective for the N-oxidation of pyridine. wikipedia.orgorgsyn.org

Table 1: Examples of Peroxy Acid Mediated Oxidation of Pyridines

Pyridine PrecursorOxidizing AgentSolventConditionsProductYield (%)Reference
4-Methylpyridinem-CPBADichloromethane0-25°C, 24h4-Methylpyridine-N-oxide85 google.com
4-Cyanopyridinem-CPBADichloromethane0-25°C, 24h4-Cyanopyridine-N-oxide- google.com
4-Nitropyridinem-CPBADichloromethane0-25°C, 24h4-Nitropyridine-N-oxide- google.com
Pyridine40% Peracetic Acid-85°CPyridine-N-oxide78-83 orgsyn.org
Ethyl 3-pyridylacetate (B8606304)m-CPBADichloromethaneRoom Temp, 1hEthyl 3-pyridylacetate N-oxideHigh tandfonline.com

Table data is based on available information from cited sources.

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its environmental compatibility, producing only water as a byproduct. rsc.org However, its direct use often requires activation by a catalyst or co-reagent to enhance its oxidizing power for the N-oxidation of pyridines. rsc.orgwiley.com

One common approach involves the use of hydrogen peroxide in combination with carboxylic acids , such as acetic acid, which effectively forms a peroxy acid in situ. orgsyn.orgnih.gov This system has been widely documented for the preparation of pyridine N-oxides. tandfonline.com Another method utilizes a urea-hydrogen peroxide complex , which provides a solid, stable source of hydrogen peroxide that can be used for oxidation reactions. wikipedia.org

The efficiency of hydrogen peroxide-based systems can be significantly improved by using catalysts. For example, titanosilicate catalysts like Ti-MWW have shown high activity and selectivity for the oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net Similarly, maleic anhydride (B1165640) derivatives have been employed as catalysts to facilitate the N-oxidation of various pyridine substrates using hydrogen peroxide. rsc.org These catalysts work by forming a more reactive peracid intermediate. rsc.org

Table 2: Hydrogen Peroxide-Based Oxidation of Pyridines

Pyridine PrecursorOxidation SystemCatalystConditionsProductConversion/YieldReference
PyridineH₂O₂ / Acetic Acid--Pyridine-N-oxide- orgsyn.orgtandfonline.com
PyridineH₂O₂Ti-MWWOptimizedPyridine-N-oxide>99% Conversion researchgate.net
Pyridine DerivativesH₂O₂Maleic Anhydride Derivatives-Pyridine-N-oxides- rsc.org
3-Substituted PyridinesH₂O₂ / Glacial Acetic Acid-60°C, 24h3-Substituted Pyridine N-oxidesModerate tandfonline.com

Table data is based on available information from cited sources.

Peroxy Acid Mediated Oxidation (e.g., Peracetic Acid, m-Chloroperoxybenzoic Acid, Peroxybenzoic Acid, Monoperphthalic Acid)

Nitration-Oxidation Sequences

A key route to synthesizing derivatives of this compound involves a nitration step followed by oxidation. This is particularly relevant for the preparation of 4-nitropyridine-N-oxide, a versatile intermediate.

The process typically starts with the nitration of pyridine-N-oxide. This is achieved by treating pyridine-N-oxide with a nitrating agent, commonly a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). oc-praktikum.de The reaction is usually carried out at elevated temperatures, for instance, between 125-130°C, to facilitate the introduction of the nitro group at the 4-position of the pyridine ring. oc-praktikum.de This selective nitration at the 4-position is a key feature of the reactivity of pyridine-N-oxide.

Alternatively, a precursor like 3-chloro-2-methylpyridine (B1302946) N-oxide can be nitrated with a mixture of nitric and sulfuric acids to yield the corresponding 4-nitropyridine derivative. prepchem.com In some cases, potassium nitrate (B79036) in sulfuric acid can be used as the nitrating agent, which can shorten reaction times and offer a more environmentally friendly process. google.com

Following the nitration of the pyridine ring, subsequent chemical modifications can be performed. For instance, 4-nitropyridine N-oxide can be converted to other 4-substituted pyridine-N-oxides by nucleophilic substitution of the nitro group.

Table 3: Synthesis via Nitration-Oxidation Sequences

Starting MaterialReagentsConditionsIntermediate/ProductYield (%)Reference
Pyridine-N-oxideFuming HNO₃, Conc. H₂SO₄125-130°C, 3h4-Nitropyridine-N-oxide42 oc-praktikum.de
Pyridine-N-oxideFuming HNO₃, Conc. H₂SO₄90°C, 1.5h4-Nitropyridine-N-oxideGood
3,5-Dimethylpyridine-N-oxideKNO₃, Conc. H₂SO₄60-120°C, 0.5-12h3,5-Dimethyl-4-nitropyridine-N-oxideHigh google.com
3-Chloro-2-methylpyridine N-oxideHNO₃, H₂SO₄-4-Nitropyridine derivative- prepchem.com

Table data is based on available information from cited sources.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives from simple starting materials in a single step. bohrium.comacsgcipr.org These reactions are valuable for creating molecular diversity and are considered a green chemistry method. bohrium.com

A notable multi-component approach for the synthesis of pyridin-4-ol derivatives, which are tautomers of pyridin-4-ones and precursors to pyridin-4-olates, involves the reaction of alkoxyallenes, nitriles, and carboxylic acids. chim.it

In this reaction, a lithiated alkoxyallene reacts with a nitrile, followed by the addition of a carboxylic acid, such as trifluoroacetic acid. chim.it This sequence of reactions leads to the formation of a 1,3-diene intermediate which then undergoes an intramolecular aldol-type addition and subsequent elimination of water to form the pyridin-4-one ring system. chim.it The pyridin-4-one exists in equilibrium with its tautomer, pyridin-4-ol. chim.it This method allows for the construction of a broad range of substituted pyridine derivatives. chim.it

Table 4: Three-Component Synthesis of Pyridin-4-ol Derivatives

AlkoxyalleneNitrileCarboxylic AcidProduct TypeReference
Methoxyallene (lithiated)PivalonitrileTrifluoroacetic Acid2-tert-Butyl-6-methyl-4-(trifluoroacetoxy)pyridine chim.it
Methoxyallene (lithiated)Various NitrilesTrifluoroacetic AcidSubstituted Pyridin-4-ols chim.it

Table data is based on available information from cited sources.

Ugi-Zhu Reaction and Cascade Processes for Pyridine Derivatives

The Ugi-Zhu three-component reaction (UZ-3CR) represents a significant advancement in multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic structures. This reaction, a variation of the Ugi three-component reaction, typically involves the sequential combination of an aldehyde, a primary amine, and an amino acid-derived α-isocyanoacetamide to form a 5-aminooxazole intermediate. nih.govmdpi.com This intermediate serves as a versatile scaffold for subsequent transformations, often in a one-pot manner, leading to a diverse range of pyridine-containing polyheterocyclic compounds. nih.govmdpi.com

A prevalent strategy involves coupling the UZ-3CR with a cascade sequence of reactions to construct the pyridine ring. nih.govresearchgate.net For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-ones is achieved by reacting the 5-aminooxazole intermediate with a dienophile like maleic anhydride. This initiates a cascade process that includes an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the final fused pyridine system. nih.govmdpi.comnih.gov This methodology is noted for its high atom economy, as the primary byproducts are small molecules such as water and carbon dioxide. mdpi.com

The reaction conditions for these Ugi-Zhu/cascade processes are often optimized to enhance yields. Common catalysts include Lewis acids like ytterbium triflate (Yb(OTf)₃) or scandium(III) triflate (Sc(OTf)₃), with solvents such as toluene (B28343) or dichloromethane (DCM) being frequently employed. nih.govmdpi.com Microwave irradiation is also utilized as a heat source to facilitate the reaction. nih.govnih.gov This synthetic route allows for considerable diversity in the final product by varying the initial aldehyde, amine, and isocyanide components. mdpi.com

Table 1: Ugi-Zhu/Cascade Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

Starting Materials Catalyst Solvent Heat Source Final Product Class Overall Yield (%) Reference
Aldehydes, Amines, α-Isocyanoacetamides, Maleic Anhydride Ytterbium triflate Toluene Microwaves Pyrrolo[3,4-b]pyridin-5-ones 20-92 mdpi.comnih.gov
Aldehydes, Amines, α-Isocyanoacetamides, Maleic Anhydride Ytterbium triflate Toluene Microwaves bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones 45-82 nih.govresearchgate.net

Optimization Strategies for Yield and Selectivity in this compound Synthesis

The synthesis of this compound and its precursors, primarily pyridin-4-ols, often involves cyclization reactions where optimization of conditions is critical to maximize yield and purity. A key challenge in the synthesis of pyridin-4-ol derivatives is the purification of the final product, which exists in a tautomeric equilibrium with the polar pyridin-4-one form. chim.it This complicates isolation by standard chromatographic methods. chim.it

One successful optimization strategy involves a three-component synthesis from lithiated alkoxyallenes, nitriles, and a carboxylic acid like trifluoroacetic acid (TFA). chim.it Initial attempts resulted in low yields, but the process was significantly improved by carefully controlling the reaction sequence and conditions. The optimized cyclization was achieved by treating the intermediate with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine, followed by heating, which drove the reaction to completion and afforded the desired pyridin-4-ol in high yield. chim.it

Further optimization to address purification challenges led to the development of a four-component, one-pot procedure. chim.it In this approach, the crude pyridin-4-ol/pyridin-4-one mixture is deprotonated in situ with sodium hydride to form the pyridin-4-olate. This intermediate is then O-sulfonylated with nonafluorobutanesulfonyl fluoride (B91410) (NfF). chim.it This derivatization yields a pyridin-4-yl nonaflate, a less polar compound that is readily purified by column chromatography. chim.it This method not only improves the efficacy of isolation but also provides a versatile intermediate for further functionalization. chim.it In other contexts, such as the oxidation of pyridine precursors, controlling parameters like reaction temperature and the stoichiometry of oxidizing agents is crucial for optimizing yield and selectivity.

Table 2: Optimization Parameters for Pyridin-4-ol Synthesis

Reaction Step Parameter Optimized Reagents/Conditions Outcome Reference
Cyclization Reagent and Temperature Trimethylsilyl trifluoromethanesulfonate (TMSOTf), triethylamine, reflux Increased overall yield to 83% chim.it

Derivatization Strategies for Substituted Pyridin-4-olate 1-oxides

The this compound scaffold is amenable to various derivatization strategies, allowing for the synthesis of a wide range of substituted analogs. These strategies leverage the inherent reactivity of the pyridine N-oxide ring or utilize precursor molecules that can be modified for subsequent functionalization.

One powerful method involves using the pyridin-4-yl nonaflates generated from the optimized four-component synthesis described previously. chim.it The nonaflate (ONf) group at the C-4 position is an excellent leaving group, making these derivatives highly versatile precursors for substitution reactions, particularly palladium-catalyzed cross-coupling processes. chim.it This allows for the introduction of a wide array of substituents at the 4-position.

The electronic nature of the pyridine N-oxide ring itself directs further substitution. The N-oxide group is strongly electron-withdrawing, which enhances the electrophilicity of the pyridine ring, facilitating electrophilic substitution primarily at the C-3 and C-5 positions. Conversely, the C-4 position of pyridine N-oxide is susceptible to nucleophilic attack, including radical additions. This has been exploited for the direct C-4 alkylation of pyridine N-oxide, a traditionally challenging transformation, to yield products such as 4-cyclopropyl-pyridine 1-oxide.

Derivatization is also employed for analytical purposes to improve the detection and quantification of trace amounts of related compounds like 2-Hydroxypyridine-1-Oxide (HOPO). Silylation reagents, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are used to convert the polar hydroxy-N-oxide into a more volatile and thermally stable tert-butyldimethylsilyl (tBDMS) ether. luxembourg-bio.com This derivatization prevents tautomerization and makes the analyte suitable for analysis by gas chromatography-mass spectrometry (GC-MS). luxembourg-bio.compeerj.com

Table 3: Derivatization Strategies for Pyridine N-Oxide Analogs

Strategy Position(s) Functionalized Reagents/Method Purpose/Type of Derivative Reference
Substitution via Nonaflate C-4 Pd-catalyzed cross-coupling of pyridin-4-yl nonaflates Introduction of various functional groups chim.it
Radical Addition C-4 Cyclopropyl radicals on pyridine N-oxide C-4 alkylation
Electrophilic Substitution C-3, C-5 Electrophiles on pyridine N-oxide ring Introduction of electrophilic groups
Silylation Hydroxyl group MTBSTFA in pyridine Formation of volatile tBDMS ether for GC-MS analysis luxembourg-bio.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Pyridin-4-olate (B372684) 1-oxide and its derivatives in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of pyridine-N-oxide derivatives exhibit characteristic chemical shifts that are influenced by the electronic effects of the N-oxide group and any substituents on the pyridine (B92270) ring.

In the case of 4-substituted pyridine-N-oxides, the N-oxide group acts as an electron-withdrawing group, which deshields the aromatic protons. For instance, in 4-methylpyridine-N-oxide, the aromatic protons appear as singlets at δ 7.12 ppm and δ 8.13 ppm. The methyl group protons resonate at δ 2.37 ppm. Similarly, for pyridine-4-carboxylic acid N-oxide, the proton signals are observed at δ 8.325 and δ 7.854 in DMSO-d6. chemicalbook.com

The ¹³C NMR spectra also reflect the electron-withdrawing nature of the N-oxide functionality. This results in downfield shifts for the carbon atoms of the pyridine ring. In 4-methylpyridine-N-oxide, the C-4 carbon resonates at δ 138.4 ppm, while the C-2/C-6 carbons appear at δ 126.6 ppm. The methyl carbon is observed at δ 20.1 ppm.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine-N-oxide Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Methylpyridine-N-oxideNot specified2.37 (CH₃), 7.12 (Ar-H), 8.13 (Ar-H)20.1 (CH₃), 126.6 (Ar-C), 138.4 (Ar-C)
Pyridine-4-carboxylic acid N-oxideDMSO-d67.854, 8.325, 13.6Not specified chemicalbook.com
2-Chloropyridine-N-oxideNot specified7.28–7.32 (Ar-H)123.8–141.5 (Ar-C)

Correlation with Electronic Environments and Aromaticity

The chemical shifts observed in the NMR spectra of Pyridin-4-olate 1-oxide are directly correlated with the electronic environment of the pyridine ring. The N-oxide group's electron-withdrawing nature reduces the electron density on the ring, leading to the deshielding of both protons and carbons. This effect is particularly pronounced at the C-4 position.

The observed chemical shifts are consistent with the preservation of aromaticity in the pyridine-N-oxide ring. Protons attached to aromatic rings typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The signals for pyridine-N-oxide derivatives fall within this range, supporting the aromatic character of the heterocyclic ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound and its derivatives is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. A key diagnostic band is the N-O stretching vibration, which typically appears in the range of 1270–1300 cm⁻¹. This frequency is lower than that of a free N-O group, a phenomenon attributed to resonance stabilization within the molecule.

Other notable absorptions include those for C-H stretching of the aromatic ring, which are expected above 3000 cm⁻¹. The complex vibrations of the entire ring structure give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Characteristic FTIR Absorption Frequencies for Pyridine-N-oxide Derivatives
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
N-OStretching1270–1300
Aromatic C-HStretching>3000 pressbooks.pub
Pyridine RingRing Vibrations<1500 (Fingerprint Region) researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis reveals that pyridine-N-oxide derivatives generally adopt planar geometries. A significant structural feature is the N-O bond length, which is approximately 1.34 Å in pyridine-N-oxide. wikipedia.org This is shorter than a typical N-O single bond, indicating partial double-bond character due to resonance.

The C-N-C bond angle in the pyridine ring is also affected by N-oxidation, widening to about 124° from 117° in pyridine, which reflects an increase in electron density at the nitrogen atom. wikipedia.org

The way molecules of this compound pack in the crystal lattice is determined by intermolecular forces. In some cases, weak C-H···O intermolecular hydrogen bonds can help to stabilize the crystal structure. researchgate.net The crystal structure of a related compound, (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate, was found to be stabilized by N-H···Br and C-H···Br hydrogen bonds, as well as C-H···π and π-π stacking interactions. researchgate.netresearchgate.net

Selected Bond Parameters for Pyridine-N-oxide Derivatives from X-ray Diffraction
CompoundN–O Bond Length (Å)C–N–C Bond Angle (°)Crystal SystemSpace GroupReference
Pyridine-N-oxide1.34124Not specifiedNot specified wikipedia.org
(E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrateNot specifiedNot specifiedTriclinicP-1 researchgate.net
Pyridine 4-carbaldehyde semicarbazone Schiff baseNot specifiedNot specifiedTriclinicP-1 ajchem-a.com

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

X-ray crystallography is a primary technique for elucidating these interactions. For instance, in related pyridine N-oxide structures, weak hydrogen-bonding interactions between adjacent molecules are frequently observed. iucr.org These interactions can involve the N-oxide oxygen atoms and hydrogen atoms from the aromatic rings or other functional groups within the molecule. iucr.org In some crystal structures, these hydrogen bonds can lead to the formation of extended one-dimensional chains or more complex three-dimensional networks. nih.goviucr.org For example, in certain pyridyl N-oxide compounds, N-H···O and C-H···O hydrogen bonds are instrumental in forming specific motifs, such as R22(8), R21(6), and R43(12) patterns. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure and tautomeric equilibrium of this compound. The compound exists in equilibrium with its tautomer, 4-hydroxypyridine (B47283) N-oxide. UV-Vis spectroscopy has been used to quantify this equilibrium, showing that the N-oxide form is significantly favored.

A noteworthy characteristic of this compound and related donor-acceptor systems is their solvatochromism, where the wavelength of maximum absorption (λmax) is dependent on the polarity of the solvent. researchgate.net These compounds typically exhibit negative solvatochromism, meaning the absorption maximum shifts to a shorter wavelength (hypsochromic or blue shift) as the solvent polarity increases. researchgate.netthieme-connect.de This phenomenon is attributed to the stabilization of the ground state more than the excited state in polar solvents.

The solvatochromic behavior can be quantified by plotting the absorption energies against empirical solvent polarity scales, such as the ET(30) scale. researchgate.netijcce.ac.ir For example, studies on related push-pull systems have demonstrated significant bathochromic shifts (to longer wavelengths) as solvent polarity decreases. thieme-connect.de This sensitivity to the solvent environment makes these compounds useful as probes for solvent polarity. ijcce.ac.ir

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Compound Characterization

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the identification and structural elucidation of this compound and its derivatives. nist.govnih.gov Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which directly gives the molecular weight of the compound. For 4-hydroxypyridine 1-oxide, the molecular weight is 111.0987 g/mol . nist.gov

Electron ionization (EI) is a common technique used in MS, and the resulting mass spectrum for 4-pyridinol-1-oxide is available in the NIST WebBook. nist.gov The fragmentation pattern observed in the mass spectrum can provide further structural information.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and identifying individual components. mdpi.compeerj.com In the context of pyridine derivatives, GC-MS is used for their detection and quantification in various matrices. service.gov.ukiarc.fr The GC separates compounds based on their volatility and interaction with the stationary phase, while the MS provides mass spectra for identification. rsc.org For analysis, the compound is often derivatized to increase its volatility. peerj.com The NIST Standard Reference Database is a common tool used to identify compounds based on their mass spectra. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. libretexts.org This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.orgbrainkart.com

The process involves accurately weighing a sample of the compound and combusting it in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed, allowing for the calculation of the mass percentages of each element. libretexts.org

Reaction Mechanisms and Reactivity Studies of Pyridin 4 Olate 1 Oxide

Role of the N-Oxide Moiety in Electronic Properties and Reactivity Modulation

The N-oxide group significantly alters the electronic landscape of the pyridine (B92270) ring, influencing its stability and reaction pathways. uomus.edu.iq This group is considered a zwitterionic dative N-O bond, which results in a high dipole moment. mdpi.com

The N-oxide group functions as a powerful electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect. This duality is central to its reactivity. Resonance structures show a delocalization of negative charge from the N-oxide oxygen to the C2, C4, and C6 positions of the pyridine ring. uomus.edu.iq This charge delocalization contributes to the stabilization of the molecule.

Theoretical calculations, such as the Pariser-Parr-Pople (PPP) method, have been used to determine the electron density at various positions on the ring. For the parent compound, 4-hydroxypyridine (B47283) N-oxide, these studies indicate that the π-electronic charge is highest at the 3-position. This increased electron density at the C3 and C5 positions suggests that electrophilic substitution reactions are most likely to occur at these sites. Conversely, the resonance structures also place a partial positive charge on the C2 and C4 carbons, making them susceptible to nucleophilic attack. uomus.edu.iq

The N-oxide group markedly decreases the basicity of the pyridine nitrogen. For instance, pyridine N-oxide is about five orders of magnitude less basic than pyridine itself, with the pKa of its conjugate acid being approximately 0.8. wikipedia.org This reduced basicity is a consequence of the oxygen atom withdrawing electron density from the nitrogen.

The electronic nature of the N-oxide group enhances both the nucleophilic and electrophilic character of the molecule compared to the parent pyridine. mdpi.com The oxygen atom of the N-oxide can act as a nucleophile, while the ring itself, particularly at the C2 and C4 positions, becomes more electrophilic and reactive towards nucleophiles. uomus.edu.iq The presence of a hydroxyl group at the C4 position, as in Pyridin-4-olate (B372684) 1-oxide, further complicates this picture, allowing the compound to exist in equilibrium with its 4-pyridone tautomer. This tautomerism is influenced by the solvent. acs.org The olate form is a potent nucleophile, capable of participating in various substitution reactions.

Electron Density Distribution and Resonance Stabilization

Oxidation Reactions Mediated by Pyridin-4-olate 1-oxide and its Derivatives

While often used in reactions where it is ultimately reduced (deoxygenated), this compound and its derivatives can also mediate or participate in oxidation reactions. solubilityofthings.comacs.org The N-oxide functional group itself can be a source of an oxygen atom in certain transformations.

In photochemistry, pyridine N-oxides can be excited to generate oxygen-centered radicals upon single-electron oxidation. nih.gov These radicals can then act as hydrogen atom transfer (HAT) agents, facilitating the functionalization of C-H bonds. nih.govresearchgate.net For example, in combination with an acridinium (B8443388) photoredox catalyst, pyridine N-oxides have been used to achieve the alkylation and heteroarylation of unactivated C(sp³)–H bonds under visible light. nih.gov The reactivity of the generated oxygen-centered radical can be tuned by modifying the substituents on the pyridine N-oxide ring. nih.gov

Furthermore, derivatives like 4-nitropyridine (B72724) N-oxide are noted for their enhanced electrophilic character, making them more reactive towards nucleophiles. solubilityofthings.com While primarily a topic of substitution, this enhanced reactivity is a direct consequence of the electronic modulation by both the N-oxide and the nitro group, which can influence oxidative processes where the compound acts as a ligand or mediator.

Metal-Catalyzed and Metal-Free Organic Transformations Involving this compound

The unique electronic properties of this compound make it a versatile substrate and directing group in a range of modern organic transformations, particularly in the realm of C-H activation. nih.govdntb.gov.ua The N-oxide oxygen can coordinate to a metal center, directing functionalization to a specific position on the ring, most commonly the C2 position. nih.govnih.gov

The N-oxide group is a highly effective directing group for ortho-C-H functionalization.

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides or potassium aryltrifluoroborates selectively yields 2-arylpyridine N-oxides. nih.govrsc.org These reactions often proceed with high regioselectivity. rsc.org For instance, Pd(OAc)₂ with Ag₂O as an oxidant can catalyze the coupling of various pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.org Copper-based catalytic systems have also been developed for the C-H arylation of pyridine N-oxides with arylboronic esters. rsc.org

Acylation: Photoinduced reactions of pyridine N-oxides can lead to acylation. For example, the divergent alkylation/acylation of pyridine N-oxides with alkynes has been achieved under anaerobic and aerobic conditions. dntb.gov.ua

Alkylation: Pyridine N-oxides can undergo C-H alkylation through various catalytic methods. Nickel catalysis has been used for the addition of pyridine N-oxides across alkynes to give 2-alkenylpyridine N-oxides, which can be precursors to 2-alkylpyridines. acs.org Metal-free, photoinduced methods using pyridine N-oxides as HAT reagents have also been developed for the alkylation of unactivated C(sp³)–H bonds. nih.govresearchgate.net More complex alkyl groups can be introduced at the C2 position using titanacyclopropanes, which react regioselectively with pyridine N-oxides. organic-chemistry.org

Table 1: Examples of C-H Alkylation of Pyridine N-Oxides
Catalyst/Reagent SystemAlkylation TypeSubstrate ScopeReference
Nickel CatalystAlkenylation/AlkylationAdds across alkynes to form (E)-2-alkenylpyridine-N-oxides. acs.org
Acridinium Photoredox CatalystDirect C(sp³)-H AlkylationAlkylates a broad range of aliphatic C-H substrates. nih.gov
TitanacyclopropanesRegioselective C2-H AlkylationAllows introduction of complex alkyl groups at the C2 position. organic-chemistry.org

Alkenylation: Palladium-catalyzed oxidative C-H alkenylation of pyridine N-oxides proceeds with high regio-, stereo-, and chemoselectivity to afford ortho-alkenylated products. nih.gov This method is effective for coupling with various olefins.

Halogenation: The reaction of 4-hydroxypyridine-N-oxide with brominating agents can lead to the formation of 3,5-dibromo-4-hydroxypyridine-N-oxide. cdnsciencepub.com More generally, pyridine N-oxides can be activated with electrophilic agents like oxalyl chloride or bromide, which increases the electrophilicity of the ring and allows for nucleophilic addition of halide anions, typically at the C2 position. researchgate.net

This compound and its derivatives are excellent substrates for cross-coupling reactions, largely due to their ability to undergo directed C-H activation. The primary application in this area is the synthesis of 2-substituted pyridines.

Palladium-catalyzed direct arylation is a prominent example, where the C-H bond at the C2 position of the pyridine N-oxide is activated and coupled with an aryl partner. nih.govresearchgate.net Studies have shown that these reactions can be complex, sometimes involving cooperative catalysis between two different palladium centers. nih.gov A range of pyridine N-oxides, including those with electron-withdrawing groups like nitro or chloro, and electron-donating groups like methyl or methoxy, have been successfully used in these cross-coupling reactions with aryltrifluoroborates, demonstrating the broad scope of this methodology. rsc.org

Table 2: Palladium-Catalyzed Direct Arylation of Substituted Pyridine N-Oxides with Potassium Phenyltrifluoroborate
Substituent on Pyridine N-OxidePosition of SubstituentProduct YieldReference
Nitro498% rsc.org
Chloro275% rsc.org
Methyl4Good rsc.org
Methyl3Moderate rsc.org
Methyl2Moderate rsc.org
Methoxy4Good rsc.org

These methodologies provide a powerful alternative to traditional cross-coupling reactions that would require the often unstable 2-pyridyl organometallic reagents. nih.gov The resulting 2-arylpyridine N-oxides can then be easily reduced to the corresponding 2-arylpyridines. researchgate.net

Cross-Coupling Methodologies

Photochemical Reactions and Excited State Chemistry

The photochemical behavior of this compound and related pyridine N-oxides is characterized by their ability to participate in single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.govresearchgate.netdigitellinc.com These reactions are often initiated by photoexcitation, which can be achieved using visible light and a suitable photocatalyst. digitellinc.comacs.org The excited state chemistry is influenced by the nature of the substituents on the pyridine ring and the reaction conditions. rsc.orgsapub.org

Upon photoexcitation, pyridine N-oxides can be oxidized to form electrophilic N-oxy radicals. nih.gov This process is central to their role in various photochemical transformations. The excited singlet state is often implicated in isomerizations and rearrangements, while the triplet state can be responsible for reactions like oxygen abstraction. wur.nl Studies have shown that sensitization of the triplet state can increase oxygen transfer reactions. rsc.org

Photocatalyzed Ortho-Alkylation Mechanisms

A significant photochemical reaction of pyridine N-oxides is the ortho-alkylation, which can be achieved with various partners like alkenes and alkynes. researchgate.netnih.gov A common mechanism involves the photocatalytic generation of a pyridine N-oxy radical. nih.gov

In the presence of an acridinium photocatalyst and under visible light irradiation, pyridine N-oxide can be oxidized to a pyridine N-oxy radical cation. digitellinc.com This radical can then react with an alkyne to generate a key β-oxypyridinium vinyl radical intermediate. nih.govdigitellinc.com This intermediate can then proceed through a Minisci-type reaction to afford the ortho-alkylated product. nih.gov

An alternative pathway has also been proposed where an oxidizable adduct forms between the pyridine N-oxide and an alkyne (like an ynamide). nih.gov Single-electron oxidation of this adduct by the excited photocatalyst generates a cation radical, which then rearranges to the β-oxyvinyl radical. nih.gov Regardless of the exact pathway to the β-oxyvinyl radical, its formation is a critical step in the ortho-alkylation process. nih.goviu.edu

Role as Redox Auxiliary and Radical Acceptor

In photocatalytic reactions, pyridine N-oxide can function as a redox auxiliary and a radical acceptor. nih.govresearchgate.netresearchgate.net As a redox auxiliary, it facilitates the single-electron oxidation of substrates that might otherwise be difficult to oxidize. nih.gov For example, in reactions with ynamides, the formation of an adduct with pyridine N-oxide lowers the oxidation potential, enabling the reaction to proceed under milder conditions. nih.gov

As a radical acceptor, the pyridine N-oxide moiety reacts with photochemically generated radicals. nih.gov In the ortho-alkylation with alkynes, the pyridine N-oxide first acts as a redox auxiliary to facilitate the generation of a vinyl radical, and then the N-oxide itself acts as the acceptor of this radical, leading to the formation of the β-oxyvinyl radical intermediate. nih.govresearchgate.netresearchgate.net

Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents. acs.orgsemanticscholar.orgrsc.org The photochemically generated electrophilic N-oxy radical can abstract a hydrogen atom from a C(sp³)–H bond, generating an alkyl radical. acs.org This alkyl radical can then participate in further reactions, such as addition to electron-deficient alkenes. acs.org

Tautomerism and Isomerization Studies

Pyridin-4-ol/Pyridin-4-one Tautomerism

This compound, also known as 4-hydroxypyridine 1-oxide, exists in a tautomeric equilibrium with 1-hydroxy-4-pyridone. chimia.ch This is analogous to the well-known keto-enol tautomerism of 4-hydroxypyridine, which exists predominantly as 4-pyridone. researchgate.netwikipedia.org

The equilibrium involves the migration of a proton between the exocyclic oxygen atom and the N-oxide oxygen atom. The two primary tautomeric forms are the "ol" form (pyridin-4-ol 1-oxide) and the "one" form (1-hydroxy-pyridin-4(1H)-one). chimia.ch Spectroscopic methods, such as NMR and IR spectroscopy, can be used to study this equilibrium.

The introduction of the N-oxide group significantly influences the position of the tautomeric equilibrium compared to the parent pyridine. For 4-hydroxypyridine, the pyridone form is heavily favored. However, for 4-hydroxypyridine 1-oxide, the two tautomers can exist in comparable amounts. chimia.ch

Factors Influencing Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted hydroxypyridine N-oxides is influenced by several factors, including the electronic nature of substituents, solvent polarity, and hydrogen bonding. chimia.chresearchgate.net

Solvent Polarity: The equilibrium is sensitive to the polarity of the solvent. chimia.ch Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. A quantitative relationship has been established between the tautomeric equilibrium constants and solvent polarity parameters like Z-values. chimia.ch Generally, the pyridone-like form is favored in more polar solvents.

Substituent Effects: The electronic properties of other substituents on the pyridine ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen and exocyclic oxygen, thereby shifting the equilibrium.

Hydrogen Bonding: Intermolecular and intramolecular hydrogen bonding plays a crucial role. researchgate.netacs.org In the solid state, strong intermolecular hydrogen bonds can favor one tautomer over the other. acs.org For example, in the crystal structure of ethyl-5-nitrobenzimidazole-2-carboxylate 3-oxide, the N-hydroxy tautomer is stabilized by strong O-H···N intermolecular bonds. acs.org In solution, the ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium. researchgate.net

Table 2: Tautomeric Forms of this compound

Tautomer Name Structure Key Features
Pyridin-4-ol 1-oxide Aromatic ring with -OH at C4 and N-oxide "Enol" or "ol" form

Ring Opening and Denitrogenation Pathways in this compound Chemistry

The stability of the aromatic pyridine ring in this compound means that ring-opening and denitrogenation reactions are energetically demanding processes. Such transformations typically require significant energy input, such as through thermal or photochemical methods, or interaction with highly reactive chemical species. These pathways are of fundamental interest as they represent the complete breakdown of the heterocyclic scaffold. Research in this area often involves studies on substituted pyridine N-oxides, from which the reactivity of this compound can be inferred.

Ring Opening Mechanisms

Ring opening of the pyridine N-oxide core can proceed through several distinct mechanisms, primarily initiated by photochemistry, specific reagents, or high-energy fragmentation, such as in mass spectrometry.

Photochemically-Induced Ring Opening

Irradiation of pyridine N-oxides with UV light is a known method to induce valence isomerization and subsequent ring-opening. nih.govacs.org The process is complex and can lead to various products depending on the substitution pattern and reaction conditions. researchgate.net

The generally accepted mechanism begins with the photoexcitation of the pyridine N-oxide (1) to an excited singlet state (I), which can then collapse into a highly strained oxaziridine (B8769555) intermediate (II). nih.govacs.org This reactive intermediate is central to the subsequent transformations. Under further UV irradiation, the oxaziridine can undergo homolytic cleavage of the weak N–O bond to generate a diradical intermediate (III). Radical recombination can then form a dearomatized and highly strained diepoxide (IV). This species is proposed to exist in equilibrium with a 1,3-oxazepine (V) through a reversible 6π electrocyclic ring expansion. nih.gov The 1,3-oxazepine is a key ring-opened product, the stability and subsequent reactions of which are influenced by substituents and the surrounding medium. nih.gov

For instance, a general method for the C3-hydroxylation of pyridines proceeds via these photochemical rearrangements of pyridine N-oxides, highlighting the synthetic utility of these ring-opening and re-aromatization sequences. nih.gov

Table 1: Conditions for Photochemical Conversion of Pyridine N-Oxides

Substrate Type Wavelength (nm) Solvent/Additive Key Intermediate(s) Outcome Reference
Pyridine N-oxide 254 (F₃C)₃COH / AcOH Oxaziridine, 1,3-Oxazepine C3-Hydroxylation nih.govacs.org
4-Substituted Pyridine N-oxides 254 (F₃C)₃COH / AcOH Oxaziridine, 1,3-Oxazepine C3-Hydroxylation nih.gov
Quinaldine 1-oxide Not specified Methanol Three-membered ring intermediate Rearrangement products researchgate.net
Pyridazine N-oxides 350 CH₂Cl₂ Not specified Ring opening to form 1H-pyrazoles researchgate.netnih.gov

Reagent-Induced Ring Opening

Certain nucleophilic reagents can induce the ring-opening of pyridine N-oxides, often through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. A notable example involves the reaction of pyridine N-oxides with a sulfoxide-derived anion, which achieves a nitrogen-to-carbon atom swap. chemrxiv.org In this transformation, the nucleophile adds to the pyridine ring, inducing a ring-opening to an unsaturated intermediate, which then undergoes ring-closure to form a benzene (B151609) derivative, extruding the original nitrogen atom. chemrxiv.org

Another classical example is the reaction with strongly nucleophilic Grignard reagents. Early studies reported that this reaction could lead to the formation of ring-opened dienal oximes, particularly when the reaction mixture was worked up with proton sources. thieme-connect.de

Ring Fragmentation in Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides insight into the gas-phase fragmentation pathways of molecules under high energy. The mass spectrum of 4-hydroxypyridine 1-oxide (a tautomer of this compound) shows characteristic fragmentation patterns that involve both the loss of functional groups and the cleavage of the ring itself. nist.gov

The molecular ion peak is observed at an m/z of 111. A very prominent fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]⁺), which for this compound results in a peak at m/z 95, corresponding to the 4-hydroxypyridine radical cation. nist.govresearchgate.net Further fragmentation involves the loss of carbon monoxide ([M-28]⁺), a characteristic loss from pyridone-like structures, leading to a peak at m/z 83. Subsequent fragmentation involves the cleavage of the ring, as evidenced by smaller fragments. nist.gov

Table 2: Major EI-MS Fragmentation Peaks for 4-Hydroxypyridine 1-Oxide

m/z Proposed Fragment Formula Notes Reference
111 [M]⁺ [C₅H₅NO₂]⁺ Molecular Ion nist.gov
95 [M-O]⁺ [C₅H₅NO]⁺ Loss of N-oxide oxygen nist.gov
83 [M-CO]⁺ [C₄H₅NO]⁺ Loss of carbon monoxide from pyridone tautomer nist.gov
69 [M-CH₂O]⁺ [C₄H₃NO]⁺ Loss of formaldehyde nist.gov
55 [C₄H₅]⁺ or [C₃H₃O]⁺ Ring fragment nist.gov
41 [C₃H₅]⁺ Ring fragment nist.gov

Denitrogenation Pathways

True denitrogenation, the complete extrusion of the nitrogen atom from the ring to yield a carbocyclic product, is a highly challenging transformation for the stable pyridine nucleus and is not a commonly observed reaction pathway under standard synthetic conditions.

The thermal decomposition of pyridine N-oxide derivatives at high temperatures can lead to the formation of various gaseous products, including nitrogen oxides (NOx). fishersci.at This represents a destructive denitrogenation of the molecule, rather than a controlled synthetic conversion. Studies on the thermo-oxidative degradation of 4-substituted pyridine-N-oxides show they are generally more stable than their 2-substituted counterparts, with stability enhanced by electron-donating groups. researchgate.netresearchgate.net

The ANRORC-type "atom swap" reactions mentioned previously represent the closest example of a controlled denitrogenation process. chemrxiv.org In this case, the nitrogen atom is extruded from the ring, but it is immediately replaced by a carbon atom from the reagent to form a new aromatic ring, rather than being simply removed to leave a C5 fragment. chemrxiv.org Computational studies on related systems have shown that deprotonation of the dearomatized ring is a crucial step to trigger ring contraction and the subsequent extrusion of the nitrogen atom. acs.org

Theoretical and Computational Investigations of Pyridin 4 Olate 1 Oxide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for understanding the molecular behavior of pyridine-N-oxide derivatives. By solving approximations of the Schrödinger equation, these methods model molecular properties from first principles.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3PW91 Functionals)

Density Functional Theory (DFT) has become a prevalent method for studying pyridine (B92270) derivatives due to its favorable balance of computational cost and accuracy. scielo.org.coresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 are hybrid functionals that incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. nih.govresearchgate.net These methods are widely used for geometry optimization, frequency calculations, and predicting various molecular properties. researchgate.netnih.gov For instance, studies on substituted pyridine N-oxides have successfully employed B3LYP and other functionals like PBE0 with correlation-consistent basis sets (e.g., cc-pVTZ or aug-cc-pVTZ) to analyze the influence of different substituents on the molecular geometry and the properties of the semipolar N→O bond. nih.govresearchgate.net The B3PW91/6-31G** level of theory has been identified as particularly effective for computing reliable heats of formation for pyridine N-oxide compounds. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are based entirely on theoretical principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not account for electron correlation, which can be significant.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation by adding a second-order correction, providing more accurate results for molecular structures and energies. nih.gov Computational studies on substituted pyridine-N-oxides, such as 4-methylpyridine-N-oxide and 4-nitropyridine-N-oxide, have utilized the MP2 method alongside DFT to provide a comprehensive analysis of their molecular structures. nih.govnih.gov These high-level calculations serve as a benchmark for results obtained from DFT methods and are crucial for investigating systems where electron correlation plays a key role. nih.gov

Molecular Geometry Optimization and Conformation Analysis

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For pyridine-N-oxide systems, both DFT and ab initio methods are employed to predict geometric parameters like bond lengths and angles. nih.gov

In a detailed study of 4-methylpyridine-N-oxide and 4-nitropyridine-N-oxide, calculations were performed using DFT (B3LYP, PBE0) and MP2 methods with an aug-cc-pVTZ basis set. nih.gov The results showed excellent agreement with experimental data from gas-phase electron diffraction (GED). nih.gov For example, the presence of an electron-donating group like -CH₃ in the para position was found to increase the N→O bond length, while an electron-withdrawing group like -NO₂ caused it to decrease compared to the unsubstituted pyridine-N-oxide. nih.gov The planarity of the pyridine ring is a key conformational feature, and calculations confirm that substituted pyridine-N-oxides generally maintain a planar C₂ᵥ symmetry. nih.govnih.gov

Below is a table comparing selected calculated bond lengths for 4-methylpyridine-N-oxide from different computational methods.

Methodr(N→O) (Å)r(C1-C6) (Å)r(C2-C3) (Å)r(N-C2) (Å)
B3LYP/cc-pVTZ1.2781.5031.3851.366
PBE0/cc-pVTZ1.2661.5041.3791.360
MP2/cc-pVTZ1.2821.5041.3911.375

Data sourced from a computational study on 4-methylpyridine-N-oxide. nih.gov

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and properties. Computational methods offer deep insights into the electronic structure through various analysis techniques.

HOMO-LUMO Energy Gap Calculations and Chemical Activity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. irjweb.com For pyridine derivatives, a correlation has been observed between inhibition efficiency in certain reactions and the energy of the HOMO. DFT calculations are commonly used to determine the energies of these orbitals. researchgate.netirjweb.com For example, in a study of triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating the molecule's chemical reactivity. irjweb.com While specific values for Pyridin-4-olate (B372684) 1-oxide require dedicated calculation, the principle remains that a lower gap implies higher reactivity.

ParameterDefinitionFormulaSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital-Related to electron-donating ability
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital-Related to electron-accepting ability
Energy Gap (ΔE)Difference between ELUMO and EHOMOELUMO - EHOMOIndicates chemical reactivity and stability
Chemical Hardness (η)Resistance to change in electron distribution(ELUMO - EHOMO) / 2Large gap implies high hardness (less reactive)
Chemical Potential (μ)The "escaping tendency" of electrons(EHOMO + ELUMO) / 2Related to electronegativity

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.defaccts.de This method provides a quantitative picture of the electron density distribution, atomic charges, and the nature of bonding within a molecule. nih.gov

NBO analysis is particularly useful for understanding delocalization effects, such as hyperconjugation. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de In a study of 4-nitropyridine (B72724) N-oxide, NBO analysis using the B3LYP/aug-cc-pVTZ wave function was performed to calculate net atomic charges and Wiberg bond indices. nih.gov This analysis revealed how the electron-withdrawing nitro group and the electron-donating N-oxide group influence the electron density across the pyridine ring, providing a detailed rationale for the observed structural changes and reactivity. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools to predict and validate the spectroscopic properties of molecules like Pyridin-4-olate 1-oxide, offering insights that complement experimental data.

Computational Vibrational Frequencies and Potential Energy Distribution

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are employed to predict the vibrational frequencies of this compound. researchgate.netnih.gov These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. The N–O stretching vibration in pyridine-N-oxide derivatives typically appears in the IR spectrum between 1270–1300 cm⁻¹. This is a lower frequency compared to a free nitroso group, indicating resonance stabilization within the molecule. Raman spectroscopy can detect coupled ring-N-O vibrations around 1580 cm⁻¹.

To enhance the accuracy of these predictions, calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED assigns the calculated vibrational frequencies to specific internal coordinates of the molecule, such as bond stretching, angle bending, and torsional motions, providing a comprehensive understanding of the molecule's vibrational modes. researchgate.netmdpi.com Programs like VEDA (Vibrational Energy Distribution Analysis) are utilized for this purpose. researchgate.net

For aromatic compounds, C-H stretching vibrations are typically observed in the 3080–3010 cm⁻¹ region. mdpi.com Carbonyl (C=O) stretching vibrations are expected in the 1740–1660 cm⁻¹ range. mdpi.com

Table 1: Predicted Vibrational Frequencies and PED for this compound Analogs The following table is illustrative and based on typical values for related structures. Actual values for this compound would require specific calculations.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)PED (%)Assignment
31003070~306895C-H stretch
16501630~162580C=C stretch
15901570~158075Ring-N-O coupled vibration
13001280~127585N-O stretch
850835~83060Ring breathing

Theoretical NMR Chemical Shifts (¹H and ¹³C)

Computational methods are also valuable for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.netmdpi.com DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that show good correlation with experimental data. mdpi.com

For 4-substituted pyridine-N-oxides, the electron-withdrawing nature of the N-oxide group leads to a deshielding effect on the aromatic protons, causing them to appear at lower fields in the ¹H NMR spectrum. For instance, in 4-methylpyridine-N-oxide, the aromatic protons appear as singlets at δ 7.12 ppm and δ 8.13 ppm. In the ¹³C NMR spectrum, the C-4 carbon is typically shifted downfield compared to the C-2 and C-6 carbons due to enhanced electron delocalization. In 4-methylpyridine-N-oxide, the C-4 signal is at δ 138.4 ppm, while the C-2/C-6 signals are at δ 126.6 ppm.

Theoretical calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic structure's influence on the NMR parameters. researchgate.netorganicchemistrydata.org

Table 2: Theoretical vs. Experimental NMR Chemical Shifts (ppm) for this compound Analogs The following table is illustrative and based on typical values for related structures. Actual values for this compound would require specific calculations and experimental measurements.

AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
H2/H67.9 - 8.2~8.13125 - 128~126.6
H3/H57.0 - 7.3~7.12110 - 115-
C2/C6--138 - 142~138.4
C3/C5--115 - 120-
C4--155 - 160-

Prediction of UV-Vis Absorption Spectra and Solvatochromism

Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. beilstein-journals.org These calculations can be performed in the gas phase and in various solvents to investigate solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. researchgate.netresearchgate.net

The choice of solvent can significantly influence the UV-Vis absorption spectrum. researchgate.net Solvatochromic shifts arise from differential solvation of the ground and excited electronic states of the solute molecule. researchgate.net Polarizable continuum models (PCM), such as the conductor-like screening model (COSMO) and the SMD universal solvation model, are often used to simulate the effect of the solvent. beilstein-journals.orgresearchgate.net For molecules like this compound, where specific interactions like hydrogen bonding can be significant, explicit solvent models, where a few solvent molecules are included in the quantum mechanical calculation, may provide more accurate results. researchgate.netnih.gov

Studies on related pyridine N-oxide derivatives have shown that the inclusion of solvent effects in the calculations is crucial for obtaining accurate predictions of the excitation energies. beilstein-journals.org For instance, moving from gas-phase calculations to a CPCM solvent description can result in a significant red shift (a shift to longer wavelengths) of 60–130 nm. beilstein-journals.org The SMD model can lead to an even greater red shift, indicating a greater stabilization of the excited state. beilstein-journals.org The ultrafast decay dynamics of photoexcited pyridine-N-oxide have been investigated, showing that upon excitation to the S1(1ππ*) state, the lifetime is in the range of 1.4–160 ps, depending on the vibrational level. dicp.ac.cn

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. nih.govnih.gov It allows for the exploration of reaction pathways, the characterization of transient species like transition states, and the determination of the energetic feasibility of different transformations.

Transition State Analysis and Reaction Pathways

A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. numberanalytics.comsolubilityofthings.com A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. numberanalytics.com Its structure is intermediate between the reactants and products. numberanalytics.com Computational methods can be used to locate transition state geometries and calculate their energies.

By mapping the potential energy surface (PES), chemists can trace the most favorable reaction pathways from reactants to products, identifying any intermediates and transition states along the way. solubilityofthings.com For reactions involving this compound, this could include, for example, electrophilic or nucleophilic attack at different positions on the pyridine ring. The analysis of the vibrational frequencies of a calculated transition state structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For some reactions, a single transition state can lead to multiple products. wayne.edu Trajectory calculations, which simulate the motion of atoms over the potential energy surface, can be used to understand the factors that determine the branching ratio between different products. wayne.edu

Energetic Profiles of Transformations

The energetic profile of a reaction, often depicted in a reaction pathway diagram, shows the relative energies of the reactants, transition states, intermediates, and products. savemyexams.com The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. solubilityofthings.com

Computational chemistry allows for the calculation of these energy differences, providing quantitative insights into the feasibility and kinetics of a reaction. numberanalytics.com For example, by comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. In the context of this compound, computational studies could be used to explore the energetics of its tautomerization, its participation in cycloaddition reactions, or its reactions with various electrophiles and nucleophiles.

Investigation of Substituent Effects on this compound Properties

Theoretical and computational studies have provided significant insights into how the introduction of various substituent groups at different positions on the pyridine ring modifies the structural, electronic, and chemical properties of this compound. These investigations primarily utilize quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to analyze the effects of both electron-donating and electron-withdrawing groups. researchgate.netnih.gov

The nature of the substituent profoundly influences the molecular geometry, particularly the semipolar N→O bond and the internal angles of the pyridine ring. researchgate.net Gas-phase electron diffraction (GED) studies, supported by quantum chemical calculations, have demonstrated these structural perturbations clearly. nih.govnih.gov

A primary finding is that the character of the substituent in the para-position (position 4) directly correlates with changes in the N→O bond length and the ipso-angle (the C2-N-C6 angle). nih.gov

Electron-donating groups (EDGs) , such as a methyl group (-CH₃), tend to increase the electron density on the pyridine ring. This leads to an increase in the N→O bond length and a decrease in the ipso-angle compared to the unsubstituted Pyridine-N-oxide (PyO). nih.govnih.gov The increase in the N→O distance is a result of the enhanced electron density being delocalized onto the N-oxide bond, slightly weakening it. nih.gov

Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), have the opposite effect. They decrease the electron density of the ring, resulting in a shorter N→O bond and a larger ipso-angle. nih.govjchemrev.com The strong electron-withdrawing nature of the nitro group pulls electron density away from the N→O bond, strengthening its partial double-bond character. nih.gov

These geometric changes are consistent with the redistribution of electron density within the molecule, as analyzed by methods like Natural Bond Orbital (NBO) analysis. nih.govnih.gov The variation of substituents offers a method for the chemical modification of N-oxides, which can influence their complexing properties and reactivity. nih.gov For instance, pyridine-N-oxides with electron-donating substituents exhibit a greater ability to form complexes. researchgate.net Conversely, strong electron-withdrawing groups on the ring lead to an increase in the electron affinity value. researchgate.net

The electronic nature of substituents also significantly affects the basicity of the N-oxide oxygen. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. For example, the nitro group in 4-Nitro-pyridine 1-oxide significantly reduces basicity. This effect is also observed in solution, where the strength of hydrogen-bond acceptance by the N-oxide oxygen correlates with the electronic properties of the substituent. nih.gov

The following tables summarize the calculated and experimental data on how substituents affect the key geometric parameters of the pyridine-N-oxide ring.

Table 1: Effect of 4-Substituents on Key Geometric Parameters of Pyridine-N-oxide This table presents a comparison of bond lengths (in Ångströms, Å) and the ipso-angle (in degrees, °) for unsubstituted Pyridine-N-oxide (PyO), 4-Methylpyridine-N-oxide (4-MePyO), and 4-Nitropyridine-N-oxide (4-NO₂-PyO), as determined by computational methods and Gas-Phase Electron Diffraction (GED).

CompoundMethodr(N→O) (Å)r(N-C) (Å)∠(C-N-C) (°)Source
Pyridine-N-oxide (PyO) GED1.2901.384121.0 researchgate.net
B3LYP/cc-pVTZ1.2711.369118.4 researchgate.net
PBE0/cc-pVTZ1.2591.363118.2 researchgate.net
4-Methylpyridine-N-oxide (4-MePyO) GED1.3031.378119.5 nih.gov
B3LYP/cc-pVTZ1.2741.370118.1 nih.gov
PBE0/cc-pVTZ1.2621.365117.9 nih.gov
4-Nitropyridine-N-oxide (4-NO₂-PyO) GED1.2461.379122.1 nih.gov
B3LYP/cc-pVTZ1.2611.374119.5 nih.gov
PBE0/cc-pVTZ1.2501.368119.4 nih.gov

Table 2: Calculated N→O Bond Lengths for Various 4-Substituted Pyridine-N-oxides This table shows the calculated equilibrium bond distance (rₑ) of the N→O bond (in Ångströms, Å) for a range of pyridine-N-oxides with different substituents at the 4-position, using the B3LYP/cc-pVTZ computational method.

Substituent (X)Compound Namerₑ(N→O) (Å)Source
-HPyridine-N-oxide1.271 researchgate.net
-NO₂4-Nitropyridine-N-oxide1.261 researchgate.net
-CN4-Cyanopyridine-N-oxide1.266 researchgate.net
-F4-Fluoropyridine-N-oxide1.271 researchgate.net
-Cl4-Chloropyridine-N-oxide1.271 researchgate.net
-CH₃4-Methylpyridine-N-oxide1.274 researchgate.net
-OCH₃4-Methoxypyridine-N-oxide1.280 researchgate.net
-OH4-Hydroxypyridine-N-oxide1.274 researchgate.net
-NH₂4-Aminopyridine-N-oxide1.275 researchgate.net

Applications in Advanced Organic Synthesis

Pyridin-4-olate (B372684) 1-oxide as an Oxidizing Agent in Fine Chemical Synthesis

Pyridin-4-olate 1-oxide and its derivatives are recognized for their utility as oxidizing agents in various organic transformations. The N-oxide functional group enhances the electron-withdrawing nature of the pyridine (B92270) ring, making the oxygen atom a potent oxidant. This property is harnessed in fine chemical synthesis for reactions such as the oxidation of alcohols to aldehydes and ketones. The reaction conditions for these oxidations are often mild, offering an advantage over harsher, metal-based oxidants.

The efficacy of pyridine N-oxide derivatives as oxidants is demonstrated in gold-catalyzed intermolecular oxidations of terminal alkynes, yielding α-acetoxy ketones. organic-chemistry.org In these reactions, a derivative, 8-methylquinoline (B175542) 1-oxide, serves as the oxidant. organic-chemistry.org Similarly, 4-picoline N-oxide facilitates the CpRuCl(PPh3)2-catalyzed reaction of terminal alkynes with amines to produce amides. organic-chemistry.org These examples underscore the role of the N-oxide moiety in mediating selective oxidation processes.

Oxidant SystemSubstrateProductCatalystReference
8-methylquinoline 1-oxideTerminal alkynesα-acetoxy ketonesGold organic-chemistry.org
4-picoline N-oxideTerminal alkynes and aminesAmidesCpRuCl(PPh3)2 organic-chemistry.org
Pyridine-N-oxidesYnamidesDioxygenated productsMolecular iodine organic-chemistry.org
Pyridine-N-oxidesPropargyl alcohols1,3-diketonesGold(I) organic-chemistry.org

Utility as a Ligand in Transition Metal Catalysis

The this compound moiety is a valuable ligand in transition metal catalysis due to its ability to form stable complexes. researchgate.net The oxygen atom of the N-oxide group acts as a strong electron-pair donor, influencing the electronic environment of the metal center and, consequently, the catalytic activity. nih.gov Pyridine-based ligands are integral to a wide array of catalytic reactions, including cross-coupling reactions and C-H functionalization. researchgate.netcore.ac.uk

The versatility of pyridine and its derivatives as ligands stems from their ability to stabilize metal complexes, which are employed in homogeneous catalysis. researchgate.net For instance, pyridine-containing ligands are crucial in palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of biaryl compounds. core.ac.uk The electronic properties of the pyridine ring can be fine-tuned by substituents, allowing for the modulation of the catalyst's reactivity and selectivity.

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of the this compound scaffold makes it an important building block for the synthesis of more complex heterocyclic structures. chim.itresearchgate.net Its zwitterionic nature and the presence of multiple reactive sites allow for a variety of chemical modifications. researchgate.net

Synthesis of Pyridine Derivatives with Tuned Reactivity

This compound serves as a precursor for a wide range of substituted pyridine derivatives. chim.it The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, enabling the introduction of various functional groups. For example, nitration of pyridine precursors followed by oxidation is a common method to produce nitropyridine 1-oxide derivatives.

The reactivity of the resulting pyridine derivatives can be tuned by the nature of the substituents. Electron-donating groups can enhance stability, while electron-withdrawing groups increase the electrophilicity of the ring. This tunability is crucial for designing molecules with specific chemical properties for applications in medicinal chemistry and materials science. researchgate.net

Preparation of Pyrrolo[3,4-b]pyridin-5-ones and Related Scaffolds

A significant application of this compound chemistry is in the synthesis of fused heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com These scaffolds are of interest due to their presence in biologically active molecules. nih.gov One common synthetic route involves a multicomponent reaction, such as the Ugi–Zhu reaction, followed by a cascade process that includes an aza Diels-Alder cycloaddition. nih.govmdpi.comnih.gov

This strategy allows for the rapid construction of the complex pyrrolo[3,4-b]pyridin-5-one core from relatively simple starting materials. nih.govmdpi.comnih.govmdpi.comresearchgate.net The reaction sequence often involves the in-situ generation of a 5-aminooxazole intermediate which then undergoes a cascade of reactions including N-acylation, decarboxylation, and dehydration to form the final product. mdpi.comnih.gov

Reaction TypeKey StepsResulting ScaffoldReference
Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydrationOne-pot cascade processPolysubstituted pyrrolo[3,4-b]pyridin-5-ones nih.gov
Ugi-Zhu/cascade/click strategyStepwise and one-pot synthesis5-substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-one mdpi.com

Chiral Catalysis and Asymmetric Synthesis Involving this compound Moieties

Chiral pyridine N-oxide derivatives have emerged as powerful tools in asymmetric catalysis, acting as both organocatalysts and ligands for metal complexes. nih.govscispace.comencyclopedia.pub The N-oxide moiety, situated within a chiral framework, can create a specific stereochemical environment that directs the outcome of a reaction, leading to the preferential formation of one enantiomer. nih.gov

These chiral N-oxides are particularly effective as Lewis base catalysts for activating organosilicon reagents in reactions like the allylation, propargylation, and allenylation of aldehydes. nih.govencyclopedia.pub The high nucleophilicity of the N-oxide oxygen atom facilitates the formation of a hypervalent silicate (B1173343) intermediate, which is key to achieving high enantioselectivity. nih.gov Furthermore, chiral pyridine N-oxide ligands have been successfully employed in metal-catalyzed asymmetric reactions, including Michael additions and nitroaldol reactions. nih.govencyclopedia.pub

Catalytic ApplicationReaction TypeRole of Pyridine N-oxideReference
OrganocatalysisAllylation of aldehydesChiral Lewis base catalyst nih.govencyclopedia.pub
Metal CatalysisAsymmetric nitroaldol reactionChiral ligand for copper complexes encyclopedia.pub
OrganocatalysisRing-opening of meso-epoxidesChiral organocatalyst nih.govencyclopedia.pub

Coordination Chemistry of Pyridin 4 Olate 1 Oxide and Its Derivatives

Pyridin-4-olate (B372684) 1-oxide as a Lewis Base and Electron-Pair Donor

Pyridin-4-olate 1-oxide functions as a potent Lewis base, readily donating its electron pairs to Lewis acidic metal centers. wikipedia.org The N-oxide group is recognized as a relatively strong Lewis base, capable of forming stabilizing contacts with electron-deficient species. researchgate.net The basicity of the parent pyridine (B92270) N-oxide is significantly lower than pyridine itself, with the conjugate acid having a pKa of about 0.8. wikipedia.org However, the deprotonation at the 4-position to form the olate results in a negatively charged ligand, which significantly enhances its electron-donating capabilities.

The molecule possesses two primary donor sites: the exocyclic olate oxygen and the N-oxide oxygen. This dual-site availability allows for versatile coordination behavior. The negative charge is delocalized across the O-C-C-C-N-O framework, influencing the electron density at both potential donor atoms. This delocalization stabilizes the ligand and modulates its interaction with metal ions. The ability of the N-oxide group to act as a proton acceptor and participate in hydrogen bonding is well-documented, and this Lewis basicity is central to its role as a ligand in forming stable metal complexes. researchgate.net In coordination complexes, the N-oxide group typically binds to metal ions through its oxygen atom. wikipedia.org

Formation and Characterization of Metal Complexes

The reaction of this compound or its parent compound, 4-hydroxypyridine (B47283) N-oxide, with various metal salts leads to the formation of a diverse range of coordination complexes. These complexes are typically characterized using techniques such as single-crystal X-ray diffraction, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis. tandfonline.com

This compound and its derivatives form stable complexes with a wide variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). acs.orgiucr.org The geometry of the resulting complexes is influenced by the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands.

For instance, octahedral homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺ are common for several divalent transition metals like Mn(II), Fe(II), Co(II), and Ni(II) with the parent pyridine N-oxide ligand. wikipedia.org With substituted derivatives, different coordination numbers and geometries are observed. The reaction of Co(NCS)₂ with 4-methylpyridine (B42270) N-oxide can yield both five-coordinate trigonal-bipyramidal and six-coordinate octahedral complexes. iucr.orgiucr.org Similarly, a distorted octahedral coordination has been observed for a Ni(II) complex with 2-hydroxy-pyridine-N-oxide, where the nickel atom is coordinated by two nitrogen atoms and four oxygen atoms. annexpublishers.com Zinc(II) has been shown to form tetrahedral complexes with 4-pyridone ligands (the tautomer of 4-hydroxypyridine) coordinated via the oxygen atom. mdpi.com

The formation of these complexes often involves the deprotonation of the 4-hydroxyl group, leading to the anionic this compound acting as the primary ligand. The synthesis is typically carried out in solvents like ethanol (B145695) or methanol, and the resulting complexes can often be isolated as stable, crystalline solids. iucr.org

Table 1: Examples of Transition Metal Complexes with Pyridine N-Oxide Derivatives

Complex FormulaMetal IonCoordination GeometryReference
[Co(NCS)₂(C₆H₇NO)₄]Co(II)Octahedral iucr.org
[Co(NCS)₂(C₆H₇NO)₃]Co(II)Trigonal-bipyramidal iucr.org
[ZnCl₂(4-Pyridone)₂]Zn(II)Tetrahedral mdpi.com
[NiL₂(SCN)₂]·(NH₄)₂·2H₂O (L = 2-hydroxy-pyridine-N-oxide)Ni(II)Distorted Octahedral annexpublishers.com
[Cu₂(C₇H₃NO₅)₂(C₁₀H₈N₂)(H₂O)₂]Cu(II)Square-pyramidal researchgate.net

This compound and its derivatives exhibit remarkable versatility in their coordination modes. The most common mode is monodentate (μ₁) coordination through the N-oxide oxygen atom. wikipedia.org However, the presence of two potential donor sites allows for more complex bridging behaviors.

The μ₂-bridging mode, where the ligand links two metal centers, is frequently observed. This can occur in several ways. For example, derivatives of pyridine N-oxide can bridge two metal cations in a μ-1,1(O,O) fashion, where the N-oxide oxygen atom coordinates to two different metal centers. iucr.org This bridging mode is crucial in the formation of dinuclear and polynuclear complexes. In the dinuclear complex [Co₂(NCS)₄(C₆H₇NO)₄(CH₄O)₂], pairs of Co(II) cations are linked by two μ-1,1(O,O)-bridging 4-methylpyridine N-oxide ligands. iucr.org

Another example of a μ₂-bridging coordination is seen in a zinc complex, catena-[Zn₂(4-Pyridone)(N₃)₄]·H₂O, where the 4-pyridone ligand bridges via its oxygen atom with two distinct Zn-O distances of 2.1316(16) Å and 2.2106(15) Å. mdpi.com The adaptability of the ligand is also highlighted in studies with dicopper(II) complexes, where 2-hydroxypyridine-N-oxide can adopt either a bridging or a chelating binding mode depending on the geometry of the dicopper center. nih.gov This flexibility in coordination is fundamental to the construction of higher-dimensional structures like metal-organic frameworks.

Coordination with Transition Metals

Applications in Material Science and Catalysis through Metal Complexation

The ability of this compound and its derivatives to form stable complexes with predictable geometries and connectivities makes them valuable building blocks in materials science and catalysis. chemimpex.com

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination of pyridin-4-olate derivatives makes them excellent candidates for MOF synthesis.

For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid (a derivative of this compound) with Zn(II) and Nd(III) ions under hydrothermal conditions has yielded novel coordination polymers with 1D, 2D, and 3D structures. nih.govresearchgate.net The reaction with Zn(II) produced a 2D (4,4) net. nih.govresearchgate.net With Nd(III), the reaction formed a highly ordered 2D (4,4) grid which could be further assembled into a 3D microporous coordination polymer. nih.govresearchgate.net The presence of the hydroxyl group on the pyridine ring has been shown to have a dramatic structural effect, influencing the dimensionality of the resulting framework. nih.govresearchgate.net These MOFs, derived from functionalized this compound ligands, exhibit properties such as high specific surface area and tunable porosity, which are desirable for applications in gas storage and separation. mdpi.comrsc.org

Table 2: Structural Features of MOFs with 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM)

Compound FormulaMetal IonDimensionalityNetwork TopologyReference
{[Zn(HCAM)]·H₂O}nZn(II)2D(4,4) net nih.gov, researchgate.net
{[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}nNd(III)2D(4,4) grid nih.gov, researchgate.net
{[Nd₂(PDA)₃(H₂O)₃]·0.5H₂O}n (PDA = related ligand)Nd(III)3DMicroporous nih.gov, researchgate.net

Metal complexes containing pyridine N-oxide ligands are explored for their catalytic activity. chemimpex.com The electronic properties of the ligand can be tuned by substituents, which in turn influences the catalytic performance of the metal center. MOFs derived from these ligands are particularly promising as catalysts. mdpi.com

MOF-derived metal oxides can inherit high specific surface areas and unique topological structures from their parent frameworks, making them ideal catalyst candidates. mdpi.com For example, MOFs can be used as precursors to synthesize highly dispersed metal oxide catalysts for reactions like the selective catalytic reduction (SCR) of NOx. mdpi.com While specific studies on the catalytic activity of simple this compound complexes are emerging, the broader class of pyridine N-oxide complexes shows significant potential. For instance, iridium complexes with pyridine-based ligands are used in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique where the ligand's electronic properties are directly linked to catalytic efficiency. The development of MOFs and discrete molecular complexes from this compound and its derivatives opens avenues for designing new, efficient, and selective catalysts for a range of organic transformations and environmental applications. rsc.orgacs.org

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the coordination chemistry and interactions between This compound and metalloporphyrins.

While extensive research exists on the coordination of various pyridine derivatives to metalloporphyrin cores, including pyridine itself, substituted pyridines like 4-cyanopyridine (B195900), and N-methylated pyridinium (B92312) compounds, the specific ligand "this compound" (also known as 4-hydroxypyridine N-oxide) does not appear in published studies in this context. researchgate.netnih.govrsc.org

Investigations into related compounds show that the interaction between an axial ligand and a metalloporphyrin is governed by several factors, including:

The nature of the metal center in the porphyrin. researchgate.net

The electronic properties of the axial ligand (i.e., whether it is electron-donating or electron-withdrawing). rsc.org

The solvent and environmental conditions . nsf.gov

For instance, studies on ligands like 4-cyanopyridine have provided detailed insights into how a π-acceptor ligand influences the structural, electrochemical, and electronic properties of cobalt(II) and iron(III) porphyrins. rsc.org Similarly, the binding of various nitrogen and oxygen donor ligands to zinc(II) porphyrins has been characterized using spectroscopic and thermal analysis methods. wiley.com Research has also explored the role of amine N-oxides as oxygen atom donors in oxidation reactions catalyzed by metalloporphyrins, although this involves a chemical reaction rather than stable coordination. researchgate.net

However, without specific studies on this compound, it is not possible to provide the detailed research findings or data tables for its interaction with metalloporphyrins as requested. The unique combination of the N-oxide and the 4-olate functionalities would give this ligand distinct electronic and steric properties, and its binding behavior cannot be directly extrapolated from other pyridine derivatives.

Therefore, the section on the "Investigation of Metalloporphyrin Interactions" for this compound cannot be written, as the primary scientific data required for a thorough and accurate discussion is not present in the accessible scientific literature.

Supramolecular Chemistry and Intermolecular Interactions

Role of N-Oxide Moieties in Directing Self-Assembly Processes

The N-oxide group is a powerful functional moiety in directing the self-assembly of molecules into complex supramolecular architectures. rsc.orgmdpi.com Its strong proton-accepting capability and polar nature allow it to participate in a variety of non-covalent interactions, which are crucial for the formation of ordered structures. mdpi.com The modification of pyridyl groups to pyridyl N-oxides has been demonstrated as an effective strategy to alter and enhance the self-assembly behavior of low molecular weight gelators (LMWGs). rsc.orgacs.org

The introduction of the N-oxide moiety can induce or improve gelation properties in compounds that were previously non-gelling or poor gelators. rsc.org This is achieved by altering the balance of nonbonding interactions responsible for the formation of the gel network. rsc.orgacs.org The N-oxide group, being a strong Lewis base, can act as an effective acceptor for hydrogen bonds and other stabilizing contacts. rsc.org For instance, studies on bis(pyridyl) urea-based compounds showed that converting the pyridyl groups to their N-oxide counterparts resulted in enhanced thermal and mechanical stabilities of the resulting gels. rsc.orgacs.org This enhancement is attributed to the specific nonbonding interactions and the spatial arrangement of the N-oxide groups, which guide the formation of the supramolecular gel network. rsc.orgacs.org

Analysis of Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are the primary directional forces in the crystal engineering of N-oxide-containing compounds. The analysis of these networks in the crystal structures of pyridin-4-olate (B372684) 1-oxide derivatives provides critical insights into their solid-state packing and properties. acs.orgrsc.org

The N-oxide oxygen atom is a potent hydrogen bond acceptor, readily forming strong interactions with hydrogen bond donors like O-H and N-H groups. mdpi.comresearchgate.net These interactions are fundamental to the structure of many N-oxide derivatives.

O—H⋯O Hydrogen Bonds: These are frequently observed in hydrated crystal structures and co-crystals with carboxylic acids or alcohols. In the crystal structure of (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate, water molecules play a crucial role in linking the primary molecules through O-H···O hydrogen bonds. mdpi.com In co-crystals of pyridine (B92270) N-oxide derivatives with acids, strong, often charge-assisted, O-H···O hydrogen bonds dictate the primary supramolecular synthons. acs.org For example, in the crystal structure of hydrogenbis(pyridine N-oxide) tetrachloroaurate(III), two pyridine N-oxide molecules are linked by a very short O-H···O hydrogen bond to form a dimeric cation. researchgate.net

N—H⋯O Hydrogen Bonds: These interactions are central to the assembly of molecules containing amide, urea (B33335), or amine functionalities alongside an N-oxide group. rsc.org A study on a di-N-oxide urea derivative revealed N—H∙∙∙O interactions between the urea N-H and the N-oxide oxygen, with bond distances around 2.79 Å. rsc.org In co-crystals of barbiturate (B1230296) drugs with 4,4′-bipyridine N,N′-dioxide, a robust heterosynthon is formed, sustained by N–H⋯O⁻ hydrogen bonds between the barbiturate N-H and the N-oxide oxygen. rsc.org The strength of these N-H···O bonds is comparable to O-H···O bonds in some systems, though typically the latter are stronger, especially when resonance-assisted. rsc.org

A survey of protein-ligand complexes highlights that both strong O-H···O/N-H···O and weaker C-H···O hydrogen bonds are crucial for molecular recognition, suggesting a delicate interplay that balances enthalpy and entropy. cardiff.ac.uk

The table below summarizes typical hydrogen bond parameters found in N-oxide crystal structures.

Interaction TypeDonor (D)Acceptor (A)D-H···A Distance (Å)Source
N—H···OUreaN-Oxide2.799 rsc.org
N—H···OAmineN-Oxide2.951 researchgate.net
O—H···OCarboxylic AcidN-Oxide2.561 researchgate.net
O—H···OHydroxylN-Oxide2.410
C—H···OPyridine RingN-Oxide2.50-3.50 rsc.orgiucr.org

Table created by AI based on data from cited sources.

The intricate networks of hydrogen bonds in crystals often form cyclic arrangements known as ring motifs. These motifs are systematically described using graph-set notation, which denotes the number of hydrogen bond donors (D) and acceptors (A) in a ring of a specific size. The general notation is Gdₐ(n), where G is the pattern designator (R for ring, C for chain, D for dimer), n is the number of atoms in the ring, and the subscript (a) and superscript (d) denote the number of acceptors and donors, respectively.

While a highly complex motif like R³₄(24) (a ring of 24 atoms involving 3 donors and 4 acceptors) is theoretically possible, the literature on pyridine N-oxide systems more commonly reports smaller, highly stable ring motifs. A frequently observed motif is the R²₂(8) ring, which involves two donors and two acceptors in an eight-membered ring. acs.org This synthon is particularly prevalent in co-crystals of pyridine-dicarboxylic acid N-oxides with α-aminopyridinium moieties, where it is formed by a pair of N-H···O and N-H···N or O-H···O hydrogen bonds. acs.orgiucr.org Another reported motif in related systems is the R²₂(10) loop, which forms dimers through pairs of N-H···O hydrogen bonds. mdpi.com The stability of these synthons makes them reliable building blocks in crystal engineering. acs.org

O—H⋯O and N—H⋯O Hydrogen Bonds

π-Stacking and C-H···π Interactions in Pyridin-4-olate 1-oxide Systems

Beyond hydrogen bonding, weaker interactions such as π-stacking and C-H···π interactions play a significant role in stabilizing the three-dimensional structures of aromatic compounds like this compound. mdpi.com

π-Stacking Interactions: These non-covalent interactions occur between aromatic rings. In pyridine systems, antiparallel-displaced geometries are often the most stable due to favorable electrostatic interactions, with binding energies around 3-4 kcal/mol. The electron-rich π system of a pyridine ring can stack with other aromatic systems, influencing crystal packing and the formation of layered structures. In certain crystal structures of N-oxide derivatives, however, the arrangement of molecules, such as a zigzag pattern, can preclude significant π–π stacking. iucr.org In complexes of pyridine-2,6-dicarboxylic acid N-oxide, π⋯π stacking interactions are crucial for extending discrete complexes into 2D-supramolecular networks. mdpi.com

Tuning Gelation Properties through N-Oxide Functionalization

The functionalization of molecules with N-oxide groups is a potent method for tuning their gelation capabilities. rsc.orgacs.org This strategy leverages the N-oxide's ability to modify intermolecular interactions, which are the foundation of the self-assembled fibrillar networks that constitute supramolecular gels. rsc.orgmdpi.com

By converting pyridyl moieties into pyridyl N-oxides, researchers have successfully induced gelation in previously non-gelling compounds and enhanced the properties of existing gelators. rsc.org This structural modification leads to materials with improved thermal and mechanical stability. rsc.orgacs.org For example, a bis(pyridyl) urea compound that did not form hydrogels became an effective gelator after oxidation of its pyridyl groups to N-oxides. rsc.org The resulting gels exhibited enhanced strength, which was correlated with the different hydrogen bonding patterns and morphologies observed in the solid state and gel network. rsc.orgacs.org The versatile nature of the N-oxide moiety also makes the resulting gels responsive to external stimuli, such as the addition of salts, which can induce gelation even below the typical minimum gelator concentration. mdpi.com This highlights the potential for creating "smart" materials by strategically incorporating N-oxide groups. mdpi.com

Exploration of Pyridin 4 Olate 1 Oxide Derivatives As Potential Bioactive Scaffolds

Structure-Activity Relationship (SAR) Analysis of Pyridine (B92270) N-Oxide Derivatives

The biological activity of pyridine N-oxide derivatives is intricately linked to their chemical structure. The N-oxide group itself is often indispensable for the observed bioactivity. For instance, studies on the anti-coronavirus activity of these compounds revealed that the oxide portion of the pyridine moiety is essential for their inhibitory effects. nih.govnih.govlmaleidykla.lt

The potency and specificity of these derivatives can be finely tuned by altering the nature and position of various substituents on the molecule. nih.govnih.gov Modifications involving alkyl, halogeno, and nitro groups can significantly impact the compound's electronic properties and, consequently, its biological function. nih.govnih.govacs.org Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the electronic properties of these derivatives, such as the energies of their lowest unoccupied molecular orbitals (ELUMO), with their reactivity. lmaleidykla.lt These analyses have shown that pyridine N-oxide derivatives can be more efficient substrates for certain enzymes compared to other classes of compounds, a factor that may contribute to their cytotoxicity. lmaleidykla.lt

However, a clear structure-activity relationship is not always evident. In studies against feline coronavirus (FIPV) and SARS-CoV, researchers observed a poor SAR, indicating complex interactions between the compounds and their viral targets. nih.govnih.gov This highlights that while general trends can be identified, the specific biological context plays a crucial role in determining the activity of a particular derivative.

Interaction with Biological Targets: General Mechanisms of Action

Derivatives of pyridine N-oxide exhibit a remarkable diversity in their mechanisms of action, enabling them to interact with a wide array of biological targets.

Enzyme Inhibition: A primary mechanism for many pyridine N-oxide derivatives is the inhibition of key enzymes. Certain derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically targeting the reverse transcriptase (RT) enzyme of HIV-1. nih.govoup.comnih.gov

Post-Integration Inhibition: Beyond direct enzyme inhibition, some anti-HIV derivatives act at a later stage of the viral replication cycle. Time-of-addition experiments have shown that compounds like JPL-32 and JPL-88 target a post-integration step, likely at the level of HIV gene expression. oup.comresearchgate.net This dual-target capability is a significant feature of this class of compounds.

Iron Chelation: The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties. nih.govresearchgate.net Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent. By sequestering iron, these compounds may disrupt the function of these enzymes and reduce inflammation. nih.govresearchgate.net

Cytotoxic Mechanisms: The anticancer potential of pyridine derivatives is associated with several mechanisms, including the generation of reactive oxygen species (ROS), intercalation into DNA, and the induction of apoptosis (programmed cell death). nih.gov Furthermore, the enzymatic reduction of pyridine N-oxides by flavoenzymes like ferredoxin-NADP+ oxidoreductase can contribute to their cytotoxic effects through redox cycling. lmaleidykla.lt

Studies on Antiviral Activity (e.g., HIV Replication Inhibition)

Pyridine N-oxide derivatives have been identified as a novel class of anti-HIV agents. nih.govnih.gov Research has demonstrated that these compounds can inhibit the replication of both HIV-1 and HIV-2, although often through different mechanisms. oup.com

Many derivatives act as specific NNRTIs against HIV-1. nih.govoup.com The most active compounds in this subgroup, such as JPL-133, show potent activity with a 50% effective concentration (EC₅₀) as low as 0.05 µg/ml and a high selectivity index. nih.gov However, their efficacy can be compromised by the emergence of drug-resistant viral strains. Mutations in the HIV-1 reverse transcriptase gene, such as K103N, Y181C, and Y188H, can lead to a loss of antiviral activity for these specific derivatives. nih.govresearchgate.net

Intriguingly, other structurally related pyridine N-oxide derivatives inhibit HIV replication through a different mechanism that is independent of reverse transcriptase. oup.com These compounds act at a post-integration stage and are effective against both HIV-1 and HIV-2, as well as simian immunodeficiency virus (SIV). oup.com This suggests that the pyridine N-oxide scaffold can be modified to target multiple points in the HIV life cycle, offering a potential strategy to overcome drug resistance. oup.comnih.gov

CompoundVirus TargetEC₅₀ (µg/mL)Mechanism of ActionReference
JPL-133HIV-1(IIIB)0.05Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) nih.gov
JPL-88HIV-1, HIV-2, SIV1.5 - 12Post-integration Inhibition oup.com
JPL-153HIV-1, HIV-2, SIV1.5 - 12Post-integration Inhibition oup.com
JPL-71HIV-1N/A (IC₅₀ for RT = 5.2 µg/ml)Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) nih.gov

Investigation of Anticancer and Antitumor Potential

The pyridine scaffold is a privileged structure in the development of anticancer agents. acs.orgresearchgate.net Derivatives have shown promising antiproliferative activity against a range of human cancer cell lines. acs.orgnih.gov The mechanism of action often involves the disruption of fundamental cellular processes, such as microtubule dynamics.

For example, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. nih.gov The most potent compound from this series, 10t, demonstrated significant antiproliferative effects against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This compound was shown to effectively inhibit tubulin polymerization, disrupt the microtubule network, and induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov

Other studies have highlighted the broad-spectrum cytotoxic effects of different pyridine derivatives. acs.org Compound 14a, a substituted pyridine derivative, was particularly effective against non-small cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. acs.org The anticancer activity of these compounds can also be enhanced through metal complexation, which improves their stability and cytotoxic properties. nih.gov

CompoundCancer Cell LineIC₅₀ (nM)Reference
14aNCIH 460 (Lung)25 acs.org
RKOP 27 (Colon)16 acs.org
HeLa (Cervical)127 acs.org
U937 (Lymphoma)422 acs.org
SKMEL 28 (Melanoma)255 acs.org
10tHeLa (Cervical)120 nih.gov
SGC-7901 (Gastric)210 nih.gov
MCF-7 (Breast)160 nih.gov

Research into Anti-inflammatory and Antimicrobial Effects

In addition to their antiviral and anticancer properties, pyridine N-oxide and related pyridine derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents. researchgate.netekb.eg

Anti-inflammatory Effects: Several studies have demonstrated the anti-inflammatory activity of pyridine derivatives in various preclinical models. nih.govresearchgate.net Three new derivatives of 3-hydroxy-pyridine-4-one showed significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The potency of these compounds appears to be influenced by substitutions on the pyridine ring, with a benzyl (B1604629) group substitution enhancing the effect. nih.gov The proposed mechanism relates to the iron-chelating properties of the pyridine-4-one scaffold. nih.govresearchgate.net Other cyanopyridine derivatives have been found to influence inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2), further supporting their anti-inflammatory potential. ekb.eg

Antimicrobial Effects: Pyridine derivatives have shown a broad spectrum of antimicrobial activity. nih.govrsc.org Picryl amino pyridine N-oxides were found to possess greater antibacterial activity than antifungal activity. In another study, novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govthiadiazole moiety were synthesized and evaluated. nih.gov Several of these compounds exhibited moderate to high antibacterial activity. Notably, compound 17d, with a 4-F substitution, showed potent activity against bacteria with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, twice the activity of the control drug gatifloxacin. nih.gov Certain compounds in this series also displayed antifungal activity comparable to fluconazole. nih.gov Furthermore, incorporating pyridine nitrogen oxides into complexes with rare-earth metals has been shown to create potent antimicrobial materials effective against both E. coli and S. aureus. rsc.org

CompoundMicroorganismMIC (µg/mL)Reference
17dBacteria (unspecified)0.5 nih.gov
Gatifloxacin (Control)Bacteria (unspecified)1.0 nih.gov
17aFungus ATCC 97638 nih.gov
17dFungus ATCC 97638 nih.gov
Fluconazole (Control)Fungus ATCC 97638 nih.gov

Future Perspectives and Interdisciplinary Research Opportunities

Advanced Material Design Based on Pyridin-4-olate (B372684) 1-oxide

The inherent properties of the Pyridin-4-olate 1-oxide scaffold, such as its capacity for hydrogen bonding and its versatile coordination chemistry, make it a prime candidate for the design of advanced materials with tailored functionalities. frontiersin.orgnih.gov These materials can be engineered to respond to external stimuli like light, temperature, or pH, opening up possibilities for applications in sensors, drug delivery, and smart textiles.

Recent research has focused on incorporating the this compound motif into larger, more complex structures. For instance, the development of fused-ring energetic materials based on a chim.itacs.orgnih.govoxadiazolo[3,4-b]pyridine 1-oxide framework has yielded compounds with high density, impressive detonation performance, and low sensitivity. acs.org This is attributed to the planar molecular structure and the extensive network of intermolecular hydrogen bonds facilitated by the pyridine (B92270) N-oxide moiety. acs.org

The ability of this compound to act as a ligand for metal ions is another key aspect driving its use in materials science. chim.it This has led to the creation of coordination polymers and metal-organic frameworks (MOFs). In one example, a 2D coordination polymer was formed from the copper(II)-assisted transformation of a related precursor, showcasing the potential for creating structured materials with interesting magnetic and electronic properties. mdpi.com The design of such materials can be further guided by the goal of converting an oxidative-type catalyst into a reductive one, as demonstrated in the development of a BiV(S,O)4−x sulfo-oxide photocatalyst for nitrogen fixation. rsc.org

Interactive Table: Properties of an Advanced Energetic Material Based on a this compound Framework acs.org

PropertyValueUnit
Crystal Density (295 K)1.925g cm⁻³
Crystal Density (170 K)1.964g cm⁻³
Detonation Velocity (Dv)8793m s⁻¹
Detonation Pressure (P)32.8GPa
Impact Sensitivity (IS)20J
Friction Sensitivity (FS)288N
Decomposition Temperature (Td)223°C

Novel Catalytic Systems Utilizing this compound Derivatives

The electron-donating and coordinating properties of this compound and its derivatives make them promising components in the design of novel catalytic systems. chim.itresearchgate.net Their ability to stabilize metal centers and influence the electronic environment of a catalyst can lead to enhanced activity, selectivity, and stability in a variety of organic transformations.

One area of active research is the use of this compound derivatives as ligands in transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, can benefit from ligands that promote efficient catalytic cycles. chim.it The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another promising direction. This approach simplifies catalyst separation and recycling, making chemical processes more sustainable. For instance, a novel heterogeneous catalytic system involving magnetic nanoparticles functionalized with a urea-rich ligand and choline (B1196258) chloride has been developed for the synthesis of hybrid pyridines. nih.gov

Furthermore, the design of multi-functional catalysts that can facilitate tandem reactions, where multiple transformations occur in a single pot, is a key goal in modern catalysis. ugent.be this compound derivatives can be incorporated into such systems to create specific active sites for different reaction steps. The synthesis of novel spiro[4H-pyridine-oxindoles] has been achieved using a binary ionic liquid mixture as a catalyst in a three-component domino reaction, highlighting the potential for creating complex molecular architectures in a highly efficient manner. rsc.org

Interactive Table: Selected Novel Catalytic Systems and Their Applications

Catalytic SystemApplicationKey Features
Fe3O4@SiO2@urea-riched ligand/Ch-Cl nih.govSynthesis of hybrid pyridinesHeterogeneous, magnetic, reusable
Binary ionic liquid mixture rsc.orgSynthesis of spiro[4H-pyridine-oxindoles]Solvent-free, multi-component reaction
MNP@BiimCu beilstein-journals.orgSynthesis of imidazo[1,2-a]pyridinesHeterogeneous, aqueous medium, avoids toxic reagents
Nano-copper oxide beilstein-journals.orgSynthesis of 2-triazolylimidazo[1,2-a]pyridineNanocatalyst, three-component reaction

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental investigation is accelerating the pace of discovery in this compound research. uantwerpen.be Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding the design of new compounds and experiments.

Computational studies can predict the outcomes of chemical reactions, elucidate reaction mechanisms, and explain observed experimental phenomena. For example, DFT calculations have been used to understand the enhanced N2 fixation activity of a BiV(S,O)4−x sulfo-oxide catalyst by revealing how S2− anion doping enhances adsorption energy and facilitates electron transfer. rsc.org Similarly, computational analysis of the electrostatic potential surfaces of energetic materials based on the chim.itacs.orgnih.govoxadiazolo[3,4-b]pyridine 1-oxide framework has helped to explain their low mechanical sensitivity. acs.org

This integrated approach is also crucial in understanding the photophysical properties of this compound derivatives. Experimental spectroscopic techniques, combined with theoretical calculations, can unravel the nature of electronic transitions and predict properties like fluorescence. researchgate.net In drug discovery, computational tools are employed for molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to predict the biological activity and pharmacokinetic profiles of new drug candidates. researchgate.net The combination of experimental synthesis and biological evaluation with computational modeling allows for a more rational and efficient design of new therapeutic agents. nih.gov

Emerging Areas in this compound Chemistry and Applications

The versatility of the this compound scaffold continues to inspire research in new and emerging areas. The fundamental reactivity of this compound class is still being explored, with new synthetic methodologies constantly being developed. chim.it These advancements are expanding the accessible chemical space and enabling the creation of novel molecular architectures with unique properties.

One emerging area is the development of new therapeutic agents targeting a wide range of diseases. The pyridinone core, of which this compound is a key tautomer, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. frontiersin.orgnih.gov Research is ongoing to develop new drugs for cancer, infectious diseases, and inflammatory conditions based on this scaffold. frontiersin.orgnih.gov The synthesis of steroidal monocyclic pyridines is another area of interest, with potential applications in treating a variety of diseases. researchgate.net

The unique properties of this compound are also being leveraged in the field of bioimaging and sensing. The N-oxide functional group can be engineered to create "turn-on" fluorescent probes for the detection of specific analytes or for imaging in biological systems. researchgate.net Furthermore, the exploration of pyridine carboxylic acid isomers, including those related to this compound, is a promising strategy for the discovery of new enzyme inhibitors. nih.gov The rich coordination chemistry of this compound class also presents opportunities for the development of new catalysts and materials with applications in green chemistry and sustainable technologies. mdpi.com

Q & A

Q. What are the established synthetic routes for Pyridin-4-olate 1-oxide, and how can researchers optimize yield and purity?

this compound derivatives are typically synthesized via nitration or oxidation of pyridine precursors. For example, nitration of 4-methylpyridine followed by oxidation yields 4-nitropyridine 1-oxide derivatives (e.g., 3-Chloro-4-nitropyridine 1-oxide) . Key optimization steps include controlling reaction temperature, stoichiometry of oxidizing agents (e.g., H₂O₂ or peracetic acid), and purification via recrystallization or column chromatography. Purity can be confirmed using melting point analysis and HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound derivatives (e.g., 4-Nitropyridine 1-oxide) are classified as toxic solids (UN 2811, Class 6.1). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of particulates .
  • Labeling containers with dates of receipt, opening, and discard to monitor peroxide formation risks .

Q. How can researchers validate the structural identity and purity of this compound derivatives?

Standard characterization methods include:

  • NMR spectroscopy : Confirming aromatic proton environments and N-oxide functional groups .
  • Elemental analysis : Verifying C, H, N, and O percentages against theoretical values .
  • Melting point determination : Comparing observed values with literature data (e.g., 4-Phenylpyridine N-oxide: 171.20 g/mol) .
  • Chromatography : Using TLC or HPLC to assess purity and detect byproducts .

Advanced Research Questions

Q. How do solvent polarity effects influence the photophysical properties of this compound derivatives?

Studies on carbazole-pyridine N-oxide hybrids (e.g., CPPNO) demonstrate that solvent polarity directly impacts fluorescence emission wavelengths and quantum yields. For instance, in polar solvents like DMSO, excited-state dipole moments (calculated via Lippert-Mataga plots) cause redshifted emission due to stabilization of the excited state . Researchers should measure UV-Vis absorption and fluorescence spectra across solvents of varying polarity (e.g., hexane to water) to quantify solvatochromic behavior .

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from differences in sample preparation (e.g., solvent deuteration) or instrumentation calibration. To resolve these:

  • Replicate experiments using standardized conditions (e.g., DMSO-d₆ for NMR) .
  • Compare results with high-quality reference data (e.g., CCDC 2035503 for crystal structures) .
  • Use computational tools (e.g., DFT) to predict vibrational frequencies and NMR chemical shifts .

Q. What strategies are effective for studying supramolecular interactions in this compound crystals?

X-ray crystallography is critical for identifying hydrogen bonding and π-π stacking interactions. For example, in Pyridine-4-carboxamidoxime N-oxide, intermolecular N–H···O hydrogen bonds form a 3D network, which can be analyzed using software like Mercury . Pair this with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Apply the PICOT framework to structure the study:

  • Population : this compound derivatives (e.g., 4-Bromopyridine 1-oxide) .
  • Intervention : Palladium-catalyzed Suzuki-Miyaura coupling.
  • Comparison : Traditional Ullmann coupling efficiency.
  • Outcome : Yield, regioselectivity, and reaction time.
  • Time : Monitor reaction progress via GC-MS at 30-minute intervals .

Methodological Guidelines

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (e.g., synthetic procedures) from main text, ensuring reproducibility .
  • Computational Validation : Use Gaussian or ORCA to calculate excited-state dipole moments when interpreting solvent effects .
  • Safety Documentation : Maintain peroxide-testing records for peroxide-forming derivatives and update labels with EH&S guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.